molecular formula C40H76ClN B12771846 Dicetyl methyl benzyl ammonium chloride CAS No. 38618-39-2

Dicetyl methyl benzyl ammonium chloride

Cat. No.: B12771846
CAS No.: 38618-39-2
M. Wt: 606.5 g/mol
InChI Key: NBPIESHSZVPURH-UHFFFAOYSA-M
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Description

Dicetyl methyl benzyl ammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is widely used in various industrial and medical applications due to its effectiveness in disrupting microbial cell membranes, leading to cell death. This compound is characterized by its molecular formula C40H76N.Cl and a molecular weight of 606.491 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicetyl methyl benzyl ammonium chloride typically involves the reaction of dicetyl methyl tertiary amine with benzyl chloride. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized conditions to maximize yield and purity. The use of high-efficiency catalysts and controlled reaction environments ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Dicetyl methyl benzyl ammonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: Common in quaternary ammonium compounds, where the benzyl group can be replaced by other functional groups.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

    Substitution: Typically involves nucleophiles such as hydroxide ions or other anions.

    Oxidation: Requires strong oxidizing agents like potassium permanganate.

    Reduction: Involves reducing agents such as lithium aluminum hydride.

Major Products:

Scientific Research Applications

Dicetyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of dicetyl methyl benzyl ammonium chloride involves the disruption of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This compound targets phospholipid membranes and cyclopropane mycolic acid synthase 2 in bacteria such as Escherichia coli and Mycobacterium tuberculosis .

Comparison with Similar Compounds

    Didecyldimethylammonium Chloride (DDAC): Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium Chloride: Widely used as a disinfectant and preservative.

    Dimethyldioctadecylammonium Chloride: A longer-chain analogue with similar applications

Uniqueness: Dicetyl methyl benzyl ammonium chloride stands out due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent.

Properties

CAS No.

38618-39-2

Molecular Formula

C40H76ClN

Molecular Weight

606.5 g/mol

IUPAC Name

benzyl-dihexadecyl-methylazanium;chloride

InChI

InChI=1S/C40H76N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-33-37-41(3,39-40-35-31-30-32-36-40)38-34-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h30-32,35-36H,4-29,33-34,37-39H2,1-3H3;1H/q+1;/p-1

InChI Key

NBPIESHSZVPURH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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